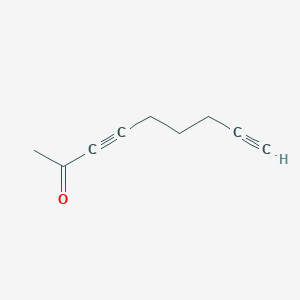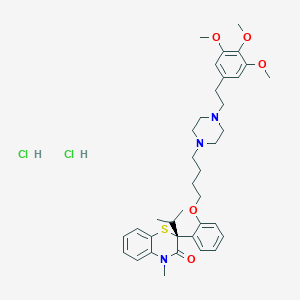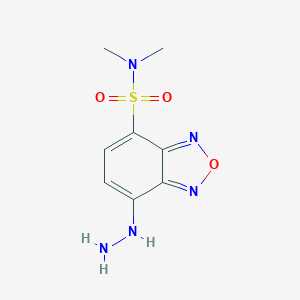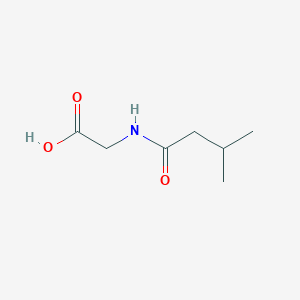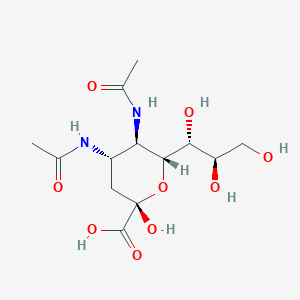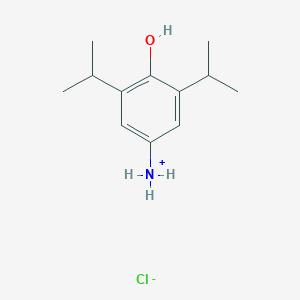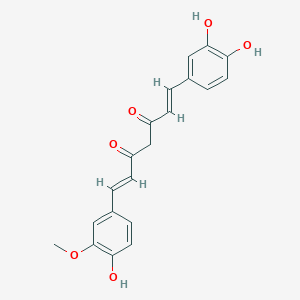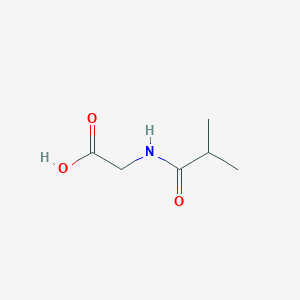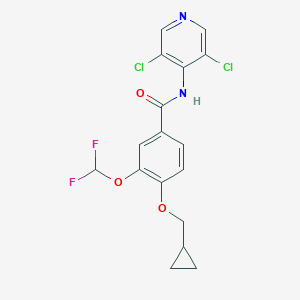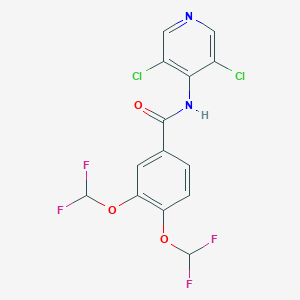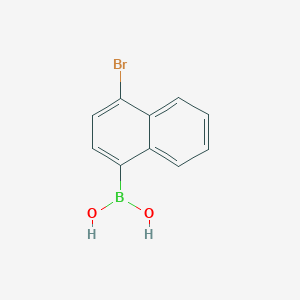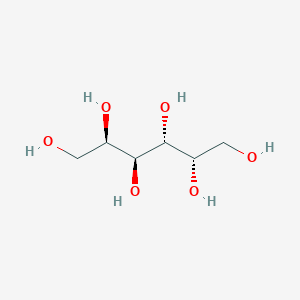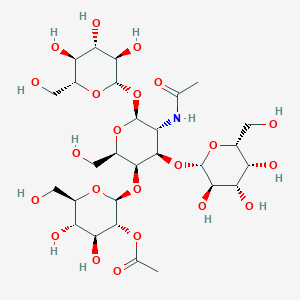
Capsular polysaccharide K49
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capsular polysaccharide K49 is a type of bacterial polysaccharide that is commonly found in Klebsiella pneumoniae. It is a complex molecule that plays a crucial role in the virulence and pathogenesis of this bacterium. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of K49 polysaccharides in scientific research.
作用機序
The exact mechanism of action of capsular polysaccharide K49 is not yet fully understood. However, it is believed to play a key role in the ability of Klebsiella pneumoniae to evade the immune system and cause disease. K49 polysaccharides are thought to interact with various immune cells and molecules, leading to the suppression of immune responses and the promotion of bacterial growth.
生化学的および生理学的効果
Capsular polysaccharide K49 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate immune responses, promote bacterial growth, and interact with various host cells and molecules. In addition, K49 polysaccharides have been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
Capsular polysaccharide K49 has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to modulate immune responses, making it a useful tool for studying the immune system and developing new vaccines and immunotherapies. However, the complex nature of K49 polysaccharides can make them difficult to work with, and their variability between different strains of bacteria can make it challenging to obtain consistent results.
将来の方向性
There are several future directions for research on capsular polysaccharide K49. One area of focus is the development of new methods for synthesizing and purifying K49 polysaccharides, which could lead to more consistent and reliable results in lab experiments. Another area of interest is the use of K49 polysaccharides as vaccine adjuvants, which could enhance the effectiveness of existing vaccines and lead to the development of new vaccines for a wide range of diseases. Additionally, further research is needed to fully understand the mechanism of action of K49 polysaccharides and their potential therapeutic applications in the treatment of inflammatory diseases.
合成法
The synthesis of capsular polysaccharide K49 is a complex process that involves multiple steps. It is typically produced through fermentation of the Klebsiella pneumoniae bacteria, followed by purification and extraction of the polysaccharide. The exact method of synthesis can vary depending on the specific strain of bacteria and the desired properties of the polysaccharide.
科学的研究の応用
Capsular polysaccharide K49 has been the subject of numerous scientific studies in recent years. It has been found to have a wide range of potential applications in fields such as immunology, microbiology, and biochemistry. Some of the most promising applications of K49 polysaccharides include their use as vaccine adjuvants, diagnostic tools, and therapeutic agents.
特性
CAS番号 |
130787-82-5 |
|---|---|
製品名 |
Capsular polysaccharide K49 |
分子式 |
C28H47NO22 |
分子量 |
749.7 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C28H47NO22/c1-7(34)29-13-23(50-26-20(42)17(39)14(36)9(3-30)45-26)22(49-28-24(44-8(2)35)19(41)16(38)11(5-32)47-28)12(6-33)48-25(13)51-27-21(43)18(40)15(37)10(4-31)46-27/h9-28,30-33,36-43H,3-6H2,1-2H3,(H,29,34)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,19+,20-,21-,22+,23-,24-,25+,26+,27+,28+/m1/s1 |
InChIキー |
SLDLVKIBSJOGAT-ZAJOLMIISA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)O)CO)OC3C(C(C(C(O3)CO)O)O)OC(=O)C)OC4C(C(C(C(O4)CO)O)O)O |
同義語 |
capsular polysaccharide K49 E coli polysaccharide K49 K49 polysaccharide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



